![molecular formula C17H20ClN3OS2 B2993286 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216483-54-3](/img/structure/B2993286.png)
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H20ClN3OS2 and its molecular weight is 381.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Synthesis and Biological Activity : A series of carboxamide derivatives, including the N-(2-(dimethylamino)ethyl) variant, have been synthesized and shown to possess significant cytotoxic activity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma. Some derivatives exhibited potent inhibitory properties with IC50 values less than 10 nM and were effective in vivo against colon 38 tumors in mice (Deady et al., 2005).
Development and Validation of Analytical Methods : The development of a liquid chromatography-mass spectrometry assay for the determination of this compound, particularly the SN 28049 variant, in plasma has been reported. This assay is important for studying the pharmacokinetics of the compound in mice, offering insights into its distribution and clearance, which are crucial for its application in treating solid tumors (Lukka et al., 2008).
Pharmacological Applications
Antitumor Potential : Various derivatives of N-(2-(dimethylamino)ethyl) and related compounds have been explored for their potential as antitumor agents. For example, studies have investigated the structure-activity relationships of acridine monosubstituted derivatives, highlighting their significance in developing new cancer therapies (Rewcastle et al., 1986).
Novel Derivatives and Antiproliferative Activity : Research has also focused on synthesizing novel thiophene and thienopyrimidine derivatives, evaluating their antiproliferative activity. These studies contribute to the growing body of knowledge on the medicinal applications of these compounds in targeting specific cancer cell lines (Ghorab et al., 2013).
Molluscicidal Properties : Some studies have explored the molluscicidal properties of thiazolo[5,4-d]pyrimidines, which are closely related to the N-(2-(dimethylamino)ethyl) derivatives. These findings could have implications for controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-Bayouki & Basyouni, 1988).
Other Relevant Studies
Synthesis and Spectral Characteristics : The synthesis and spectral characteristics of various carboxamide derivatives, including those similar to the N-(2-(dimethylamino)ethyl) structure, have been extensively studied. These research efforts are integral to understanding the chemical properties and potential applications of these compounds (Zadorozhnii et al., 2019).
Corrosion Inhibition : Some benzothiazole derivatives, closely related to N-(2-(dimethylamino)ethyl) structures, have been studied for their corrosion inhibiting effects, particularly against steel in acidic environments. This research highlights the diverse potential applications of these compounds beyond medicinal chemistry (Hu et al., 2016).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2.ClH/c1-12-6-7-13-15(11-12)23-17(18-13)20(9-8-19(2)3)16(21)14-5-4-10-22-14;/h4-7,10-11H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTWTKFIVTPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
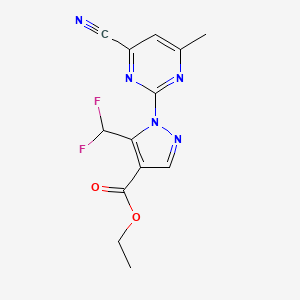
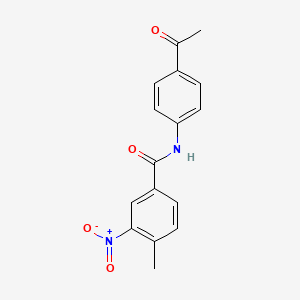
![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2993207.png)

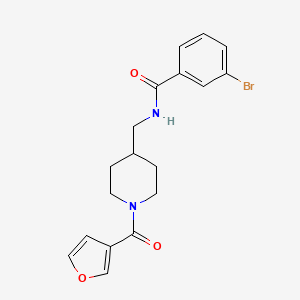

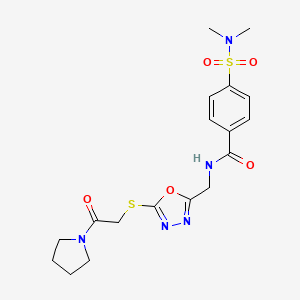
![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)
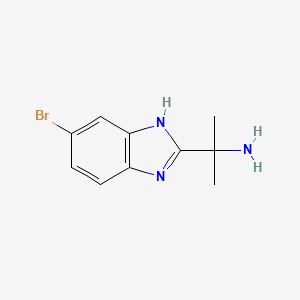
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)
amine](/img/structure/B2993226.png)
